molecular formula C24H22N2O2 B2411459 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide CAS No. 941957-31-9

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide

Cat. No.: B2411459
CAS No.: 941957-31-9
M. Wt: 370.452
InChI Key: SRYWMUAIGFROLC-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide is a compound that belongs to the class of benzamides It features a pyrrolidinone ring, which is a five-membered lactam, attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the benzamide structure. One common method involves the reaction of 4-methyl-3-nitrobenzoic acid with phenylamine to form an intermediate, which is then cyclized to form the pyrrolidinone ring. The final step involves the coupling of this intermediate with 4-phenylbenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines or reducing carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
  • N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide
  • This compound

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a pyrrolidinone ring and a benzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-17-9-14-21(16-22(17)26-15-5-8-23(26)27)25-24(28)20-12-10-19(11-13-20)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYWMUAIGFROLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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